molecular formula C21H18N2O2 B5507500 N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide

N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide

Cat. No. B5507500
M. Wt: 330.4 g/mol
InChI Key: SMLBTUQJIPUFOR-LSDHQDQOSA-N
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Description

N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide belongs to a class of organic compounds known as benzohydrazide derivatives. These compounds have been extensively studied for their diverse chemical properties and potential applications in various fields such as organic synthesis, material science, and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the reaction of benzohydrazides with aldehydes or ketones in the presence of acid catalysts to form hydrazone derivatives, which can further undergo cyclization, substitution, or other modifications to yield various benzohydrazide compounds (M. Taha et al., 2014).

Scientific Research Applications

1. Molecular Structure and Crystallography

N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide and its derivatives have been studied for their molecular structure and crystallography. For instance, a related molecule, 4-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide, exists in a trans conformation regarding the C=N double bond and displays a twisted structure, as evidenced by the dihedral angle between benzene rings and the planarity of the methoxy group (Fun, Horkaew, & Chantrapromma, 2011). Such studies are crucial in understanding the physical and chemical properties of these compounds.

2. Biological Activities

Some methoxy-substituted benzohydrazide derivatives have been evaluated for antioxidant and α-glucosidase inhibitory activities. The research suggests that the −OCH3 substituent may not effectively enhance bioactivity, highlighting the need for further exploration in this field (Prachumrat et al., 2018).

3. Covalent Organic Frameworks

Hydrazone linkages, closely related to the core structure of this compound, have been utilized in the synthesis of covalent organic frameworks (COFs). These materials, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and possess porous structures, which are significant for various applications, including filtration and storage (Uribe-Romo et al., 2011).

4. Anticancer Properties

Several Schiff base compounds, including N'-substituted benzohydrazide derivatives, have shown promising results in biological screenings, including anticancer activities. Their interaction with Salmon sperm DNA suggests a potential mechanism for their anticancer properties (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it could potentially interact with biological targets through hydrogen bonding, due to the presence of the hydrazide group .

Safety and Hazards

As with any chemical compound, handling “N’-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide” would require proper safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-25-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)22-23-21(24)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLBTUQJIPUFOR-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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